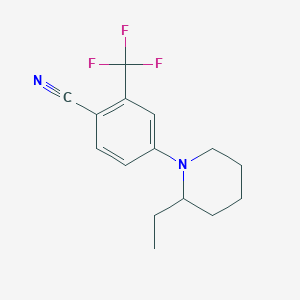

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

説明

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis .

準備方法

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-trifluoromethyl-benzonitrile with 2-ethyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

科学的研究の応用

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of polymers and resins, contributing to advances in material science

作用機序

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can be compared with other piperidine derivatives, such as:

2-(2-Ethyl-piperidin-1-yl)-ethylamine: Another piperidine derivative with similar chemical properties but different applications.

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid: A compound with a similar piperidine structure but different functional groups and applications.

生物活性

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18F3N

- Molecular Weight : 305.32 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in various physiological processes.

- Enzymatic Inhibition : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic pathways crucial for cell function.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating:

- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Neurological Disorders : Its interaction with neurotransmitter receptors could make it a candidate for treating conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity :

- A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Cell Line IC50 (µM) A549 (Lung Cancer) 5.3 MCF7 (Breast Cancer) 4.8 HeLa (Cervical Cancer) 6.1 -

Neuropharmacological Effects :

- Another study focused on the compound's effects on neurotransmitter systems. It was found to modulate serotonin and dopamine receptors, leading to antidepressant-like effects in animal models.

-

Kinase Inhibition :

- Research demonstrated that the compound acts as a selective inhibitor of certain protein kinases, which are critical in cell cycle regulation and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Substitution of fluorine : Reacting 4-fluoro-2-(trifluoromethyl)benzonitrile with 2-ethylpiperidine under basic conditions (e.g., NaH or K₂CO₃) at elevated temperatures (80–120°C) to replace the fluorine atom with the ethylpiperidine moiety .

- Cross-coupling : Using iodinated intermediates (e.g., 4-iodo-2-(trifluoromethyl)benzonitrile) with organometallic reagents or amines in the presence of catalysts like Pd or Cu .

- Purification : Column chromatography with solvents such as CH₂Cl₂:Et₂O (9:1) is effective for isolating the product .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- IR spectroscopy : The nitrile group (C≡N) shows a strong absorption near 2193 cm⁻¹, while the trifluoromethyl (CF₃) group exhibits peaks around 1390 cm⁻¹ .

- NMR : ¹H NMR can confirm the ethylpiperidine moiety (δ ~1.2–1.5 ppm for CH₂CH₃ and δ ~2.5–3.5 ppm for piperidine protons). ¹⁹F NMR detects the CF₃ group at δ ~-60 to -70 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₇F₃N₂).

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the ethylpiperidine group?

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance NAS reactivity by stabilizing transition states .

- Catalysis : Adding catalytic iodide (e.g., KI) accelerates fluorine displacement via an SNAr mechanism .

- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions like hydrolysis of the nitrile group .

Q. What strategies mitigate byproduct formation during synthesis?

- Impurity profiling : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., unreacted 4-fluoro precursor or di-substituted byproducts) .

- Selective purification : Use gradient elution in column chromatography (e.g., hexane:EtOAc from 9:1 to 1:1) to separate structurally similar impurities .

- Quenching reactive intermediates : Add TEMPO (a radical scavenger) to suppress polymerization or oxidation side reactions .

Q. How does the trifluoromethyl group influence reaction kinetics and stability?

- Electron-withdrawing effect : The CF₃ group deactivates the aromatic ring, slowing NAS but enhancing regioselectivity for meta/para positions .

- Stability under acidic conditions : The nitrile group may hydrolyze to an amide in strong acids (e.g., H₂SO₄), requiring neutral pH during synthesis .

- Thermal stability : Differential scanning calorimetry (DSC) studies show decomposition above 200°C, suggesting reactions should be conducted below this threshold .

Q. What mechanistic insights explain the regioselectivity of substitution reactions?

- Computational modeling : Density functional theory (DFT) calculations predict preferential substitution at the para position due to lower activation energy for CF₃-stabilized transition states .

- Isotopic labeling : Using deuterated amines (e.g., 2-ethylpiperidine-d₁₄) confirms the nucleophilic attack mechanism via kinetic isotope effects .

Q. Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| NAS with 2-ethylpiperidine | 4-fluoro-2-(trifluoromethyl)benzonitrile | NaH, DMF, 120°C, 12 h | 55–70% | |

| Pd-catalyzed coupling | 4-iodo-2-(trifluoromethyl)benzonitrile | Pd(OAc)₂, Xantphos, 100°C | 77% |

Table 2. Spectral Data for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | 2193 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O byproducts) | |

| ¹H NMR | δ 1.2–1.5 (CH₂CH₃), δ 2.5–3.5 (piperidine H) | |

| ¹⁹F NMR | δ -65 ppm (CF₃) |

特性

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZJVLDDDEYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470852 | |

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869643-10-7 | |

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。